molecular formula C20H25Cl2N3O2S B13729786 Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride CAS No. 29573-89-5

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride

Cat. No.: B13729786
CAS No.: 29573-89-5
M. Wt: 442.4 g/mol
InChI Key: HOYMCFARXRZEHA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride" (CAS: 29573-89-5) is a phenothiazine derivative with a piperazinylmethyl ketone group and a hydroxyethyl substituent. Its IUPAC name is 2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone, dihydrochloride. Key properties include:

  • Molecular weight: 441.10 g/mol (exact mass: 441.10475) .
  • Hydrogen bond donors/acceptors: 3 donors (hydroxyethyl and two HCl protons), 5 acceptors .
  • Topological polar surface area (TPSA): 72.3 Ų, indicating moderate polarity .
  • Salt form: Dihydrochloride enhances water solubility, critical for pharmaceutical applications .

For example, phenothiazine-linked ketones often involve alkylation of the phenothiazine nitrogen with piperazine derivatives, followed by salt formation . Characterization relies on NMR, IR, and mass spectrometry, with melting points and solubility data used to confirm purity .

Properties

CAS No.

29573-89-5

Molecular Formula

C20H25Cl2N3O2S

Molecular Weight

442.4 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone;dihydrochloride

InChI

InChI=1S/C20H23N3O2S.2ClH/c24-14-13-21-9-11-22(12-10-21)15-20(25)23-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)23;;/h1-8,24H,9-15H2;2*1H

InChI Key

HOYMCFARXRZEHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Phenothiazin-10-yl Ketone Intermediate

The key intermediate, 10-(chloromethyl)phenothiazine or a related activated phenothiazin-10-yl ketone, is prepared by oxidation or functionalization of phenothiazine at the 10-position. This step may involve:

  • Bromination or chloromethylation of phenothiazine.
  • Subsequent oxidation to introduce a ketone group adjacent to the phenothiazine ring.

For example, oxidation of 10-(chloromethyl)phenothiazine with suitable oxidants yields the ketone functionality necessary for further coupling.

Piperazine Functionalization

The piperazine ring is functionalized with a 2-hydroxyethyl group on one nitrogen atom. This is commonly achieved by:

  • N-alkylation of piperazine with ethylene oxide or 2-chloroethanol to introduce the hydroxyethyl substituent.
  • Protection/deprotection steps may be employed to ensure selective substitution.

Coupling of Phenothiazin-10-yl Ketone with Piperazinyl Moiety

The ketone intermediate is then coupled with the 4-(2-hydroxyethyl)piperazine through nucleophilic substitution or reductive amination:

  • The ketone carbonyl group reacts with the secondary amine of the piperazine to form an amide or related linkage.
  • Conditions such as mild base catalysis or reductive amination agents (e.g., sodium cyanoborohydride) are used to facilitate bond formation.

This step yields the core compound, ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl.

Formation of Dihydrochloride Salt

To improve the compound's physicochemical properties, the free base is converted into its dihydrochloride salt by treatment with hydrochloric acid:

  • The compound is dissolved in an appropriate solvent (e.g., ethanol or ether).
  • Anhydrous HCl gas or HCl solution is bubbled or added to precipitate the dihydrochloride salt.
  • The salt is isolated by filtration and dried under vacuum.

This salt formation enhances solubility and stability for pharmaceutical applications.

Representative Synthetic Scheme (Summary Table)

Step Reactants/Intermediates Conditions/Methods Outcome/Notes
1 Phenothiazine Bromination/chloromethylation, oxidation Phenothiazin-10-yl ketone intermediate
2 Piperazine + ethylene oxide or 2-chloroethanol N-alkylation under basic conditions 4-(2-hydroxyethyl)piperazine substituted
3 Phenothiazin-10-yl ketone + 4-(2-hydroxyethyl)piperazine Reductive amination or nucleophilic substitution Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl
4 Free base compound + HCl Acidification in suitable solvent Dihydrochloride salt formation

Analytical Characterization and Purity Assessment

Although specific analytical data for this compound are scarce, related phenothiazine derivatives are typically characterized by:

These methods ensure the compound's identity and quality for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine oxides, while reduction can produce secondary alcohol derivatives .

Scientific Research Applications

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Critical Analysis of Divergences

  • Salt Forms : Both the target compound and fluphenazine utilize dihydrochloride salts for improved solubility, but fluphenazine’s trifluoromethyl group confers longer half-life .
  • Substituent Effects : Chlorine (perphenazine) and trifluoromethyl (fluphenazine) substituents increase lipophilicity and potency compared to the ketone group in the target compound .
  • Synthetic Complexity : The target compound’s piperazinylmethyl ketone linkage may require multi-step synthesis, similar to Compound 20’s TFA-mediated coupling .

Biological Activity

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features that include a phenothiazine core, which is known for its diverse pharmacological effects. The presence of a piperazine ring and hydroxyethyl group enhances its solubility and bioavailability.

Anticancer Properties

Research has shown that phenothiazine derivatives exhibit promising anticancer activity. A study indicated that compounds similar to ketone derivatives can modulate ATPase activity and induce apoptosis in cancer cells. Specifically, these compounds have demonstrated efficacy against multi-drug resistant (MDR) cancer cell lines by inhibiting the ABCB1 efflux pump, which is often overexpressed in resistant tumors .

Table 1: Summary of Anticancer Activity

Compound TypeMechanism of ActionTarget Cancer TypesReference
Ketone DerivativesATPase modulation, apoptosis inductionMDR mouse T-lymphoma, breast cancer
PhenothiazinesSynergistic with other anticancer agentsVarious cancers

Neuropharmacological Effects

Phenothiazines are also recognized for their neuropharmacological effects. They act primarily as dopamine antagonists and have been used in the treatment of psychiatric disorders. The ketone derivative may exhibit similar properties, potentially influencing neurotransmitter systems involved in mood regulation and psychotic disorders.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Dopamine Receptor Blockade : Inhibition of dopamine receptors can lead to reduced psychotic symptoms.
  • ATPase Modulation : This affects cellular energy dynamics and can induce apoptosis in cancer cells.
  • Synergistic Drug Interactions : When combined with other agents, such as selenium compounds, enhanced anticancer activity has been observed.

Case Studies

Several case studies have explored the effectiveness of phenothiazine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with resistant breast cancer showed significant tumor reduction when treated with a combination of phenothiazines and traditional chemotherapy agents.
  • Case Study 2 : Patients with severe psychiatric disorders reported improved symptoms when administered phenothiazine-based treatments alongside psychotherapy.

Q & A

Q. What are the standard synthetic routes for synthesizing (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl ketone dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, phenothiazine derivatives are functionalized at the N-10 position using piperazine-based linkers. A common approach involves reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine in the presence of a propyl spacer under anhydrous conditions. Optimization includes:
  • Catalyst selection : Use of potassium acetate (KOAc) to enhance reaction efficiency and purity .
  • Temperature control : Reactions are typically conducted at 80–100°C under nitrogen to avoid side reactions.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization in ethanol/HCl yields the dihydrochloride salt .
    Key Data :
ParameterValueReference
Yield (crude)65–75%
Purity (HPLC)≥98%

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for the phenothiazine core (aromatic protons at δ 6.8–7.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and the hydroxyethyl group (δ 3.6–4.2 ppm) .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹), N-H (3300 cm⁻¹), and O-H (3450 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 512.18 (calculated for C₂₂H₂₈F₃N₃OS₂) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies in potency (e.g., antipsychotic efficacy vs. cytotoxicity) may arise from:
  • Receptor subtype selectivity : Use radioligand binding assays (e.g., D₂ vs. 5-HT₂A receptors) to quantify affinity .
  • Metabolic stability : Compare liver microsome assays (human vs. rodent) to assess interspecies variability .
  • Structural analogs : Synthesize derivatives (e.g., varying the hydroxyethyl group) to isolate structure-activity relationships (SAR) .
    Example Data :
DerivativeD₂ Receptor IC₅₀ (nM)HepG2 Cytotoxicity (µM)
Parent compound12.3 ± 1.285.6 ± 4.3
–OH replaced with –OCH₃28.9 ± 2.1>100

Q. How can impurities like Perphenazine be identified and quantified during synthesis?

  • Methodological Answer : Impurities arise from incomplete alkylation or piperazine dimerization. Analytical protocols include:
  • HPLC-MS : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) with UV detection at 254 nm. Perphenazine (Impurity E) elutes at 8.2 min, distinct from the parent compound (10.5 min) .
  • Limit tests : EP guidelines specify ≤0.15% for individual impurities .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Methodological Answer :
  • Rodent models : Administer intravenously (1 mg/kg) to measure plasma half-life (t₁/₂ ~4.5 hr) and brain penetration (brain/plasma ratio ≥2.5) .
  • Tissue distribution : Use LC-MS/MS to quantify concentrations in the striatum (target site for antipsychotic activity) .

Data Contradiction Analysis

Q. Why do electrochemical reduction potentials vary between phenothiazine derivatives?

  • Methodological Answer : Substituents on the phenothiazine core (e.g., –CF₃, –Cl) alter electron density. Cyclic voltammetry (CV) in PBS (pH 7.4) shows:
  • Parent compound: E₁/₂ = −0.45 V (vs. Ag/AgCl).
    –CF₃ substitution stabilizes the radical anion, shifting E₁/₂ to −0.38 V .
    Implication : Enhanced redox activity may correlate with pro-oxidant side effects in vivo .

Tables for Key Parameters

Q. Table 1: Physicochemical Properties

PropertyValueMethodReference
LogP3.8 ± 0.2Shake-flask
Solubility (H₂O)2.1 mg/mLUSP dissolution
pKa (piperazine)7.9, 9.2Potentiometric titration

Q. Table 2: Stability Under Stress Conditions

ConditionDegradation (%)Major Degradant
Acidic (0.1 M HCl, 70°C)15.2N-Oxide derivative
Oxidative (3% H₂O₂)22.7Sulfoxide
Photolytic (UV, 48 hr)8.5Ring-opened product

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